3,5-dimethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]benzamide
Overview
Description
3,5-dimethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of methoxy groups at the 3 and 5 positions on the benzene ring, and a piperazine moiety attached via a propyl chain. The compound’s unique structure makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]benzamide typically involves multiple steps. One common method starts with the nitration of 3,5-dimethoxyaniline to form 3,5-dimethoxy-4-nitroaniline. This intermediate is then reduced to 3,5-dimethoxy-4-aminobenzene, which is subsequently acylated with 3-(4-methylpiperazin-1-yl)propyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in intermediates can be reduced to an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,5-dimethoxybenzoic acid, while reduction of the nitro intermediate yields 3,5-dimethoxy-4-aminobenzene.
Scientific Research Applications
3,5-dimethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]benzamide involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The methoxy groups may also play a role in the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dimethoxy-4-hydroxycinnamaldehyde
- 3,4-dimethyl-N-[4-(4-methylpiperazino)benzyl]benzamide
- (3,5-dimethoxyphenyl)-(4-methylpiperazin-1-yl)methanone
Uniqueness
3,5-dimethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
3,5-dimethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-19-7-9-20(10-8-19)6-4-5-18-17(21)14-11-15(22-2)13-16(12-14)23-3/h11-13H,4-10H2,1-3H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWSXIXVBKVOOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNC(=O)C2=CC(=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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